

IUPAC name and synonyms for 3,5-dichloroisonicotinic acid

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Compound of Interest

Compound Name: 3,5-Dichloroisonicotinic acid

Cat. No.: B083527

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An In-Depth Technical Guide to 3,5-Dichloroisonicotinic Acid

This technical guide provides a comprehensive overview of **3,5-dichloroisonicotinic acid**, including its chemical identity, physicochemical properties, synthesis, purification, analytical characterization, and biological activity. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Synonyms

3,5-Dichloroisonicotinic acid is a chlorinated derivative of isonicotinic acid, which is a pyridinecarboxylic acid. Its formal IUPAC name is 3,5-dichloropyridine-4-carboxylic acid[1][2].

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid[1][2] |
| Common Name | 3,5-Dichloroisonicotinic acid[1][2] |
| Synonyms | 3,5-Dichloropyridine-4-carboxylic acid, 3,5-Dichlor-isonicotinsaeure, 3,5-dichloro-4-pyridinecarboxylic acid[1][2][3] |
| CAS Number | 13958-93-5[1][2] |
| Molecular Formula | C ₆ H ₃ Cl ₂ NO ₂ [1][2] |
| InChIKey | BUQPTOSHKHYHBB-UHFFFAOYSA-N[1][2] |
| SMILES | C1=C(C(=C(C(=N1)Cl)C(=O)O)Cl)[1][2] |

Physicochemical Properties

The key physicochemical properties of **3,5-dichloroisonicotinic acid** are summarized below.

| Property | Value | Reference |
|---------------------------|--|-----------|
| Molecular Weight | 192.00 g/mol | [1][2] |
| Melting Point | 230 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 383.0 ± 37.0 °C | [2] |
| Density (Predicted) | 1.612 ± 0.06 g/cm ³ | [2] |
| Monoisotopic Mass | 190.9540837 Da | [1][2] |
| Appearance | White to almost white powder or crystals | |
| Storage Temperature | 2-8°C under inert gas | [2] |

Experimental Protocols

Synthesis: Hydrolysis of 3,5-Dichloro-4-cyanopyridine

A common route for the synthesis of aromatic carboxylic acids is the hydrolysis of the corresponding nitrile. This protocol outlines the synthesis of **3,5-dichloroisonicotinic acid** from 3,5-dichloro-4-cyanopyridine.

Objective: To synthesize **3,5-dichloroisonicotinic acid** via acid-catalyzed hydrolysis of 3,5-dichloro-4-cyanopyridine.

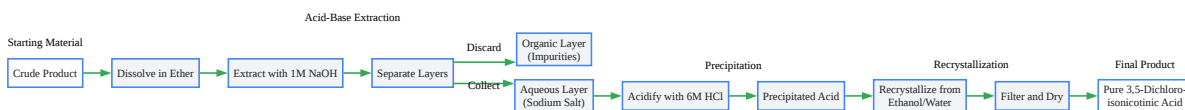
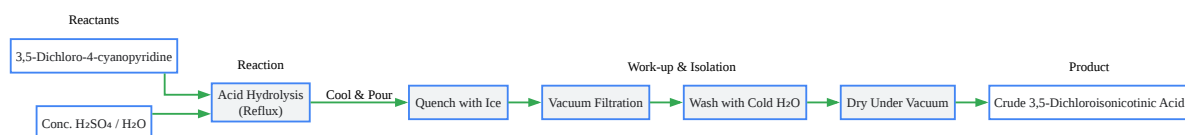
Materials:

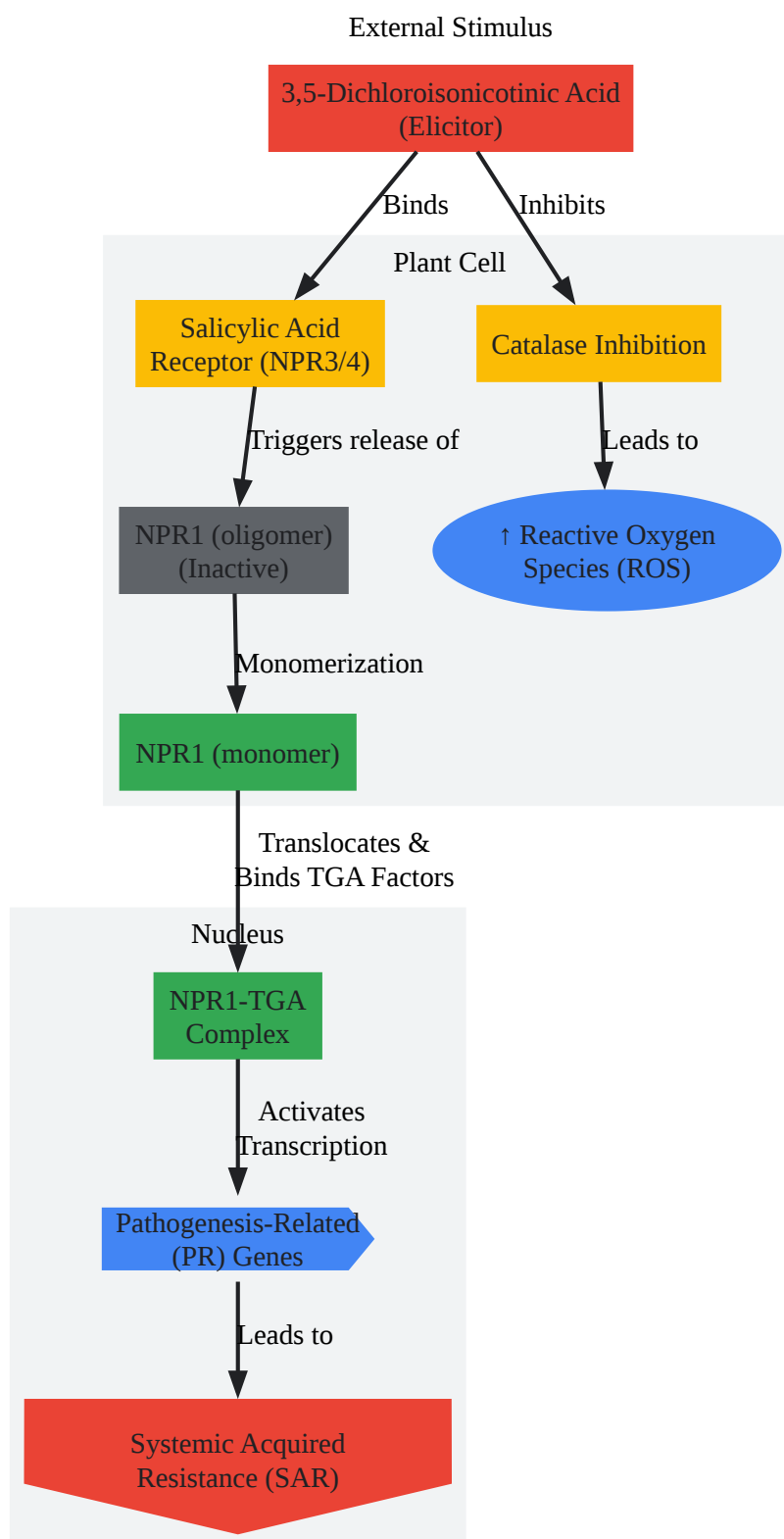
- 3,5-dichloro-4-cyanopyridine
- Concentrated sulfuric acid (98%)
- Deionized water
- Ice bath
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 3,5-dichloro-4-cyanopyridine to a 70% (v/v) aqueous solution of sulfuric acid.
- Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.
- A white precipitate of **3,5-dichloroisonicotinic acid** will form.
- Collect the crude product by vacuum filtration using a Buchner funnel.

- Wash the filter cake with cold deionized water to remove residual acid.
- Dry the crude product under vacuum. Further purification can be achieved by recrystallization or acid-base extraction.





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References

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